4-Phenylpentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUUTWZFQCAVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314425 | |

| Record name | δ-Methylbenzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19967-24-9 | |

| Record name | δ-Methylbenzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19967-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | δ-Methylbenzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Phenylpentan-1-ol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-Phenylpentan-1-ol. The information is curated for professionals in research and development, with a focus on data accuracy and experimental context.

Chemical Structure and Identification

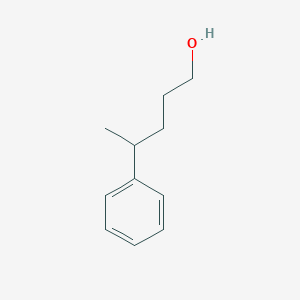

4-Phenylpentan-1-ol is an aromatic alcohol with a phenyl group attached to the fourth carbon of a pentanol chain. This structure gives rise to a chiral center at the C4 position, meaning it can exist as two enantiomers, (R)-4-phenylpentan-1-ol and (S)-4-phenylpentan-1-ol.

Chemical Structure:

Caption: Proposed synthetic workflow for 4-Phenylpentan-1-ol.

Experimental Protocol for a Related Compound (Synthesis of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one):

A general route for a related compound involves the Friedel-Crafts acylation of a substituted benzene with valeroyl chloride, followed by bromination and subsequent reaction with pyrrolidine. [1]This highlights a potential strategy for creating a phenylpentanone scaffold which could then be reduced to the corresponding alcohol.

Biological Activity and Drug Development Potential

There is a significant lack of direct research on the biological activity and drug development applications of 4-phenylpentan-1-ol. However, related structures have been investigated for their pharmacological properties. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, with potential applications in the treatment of substance abuse. [1] Signaling Pathway Involvement (Hypothetical):

Given the activity of related compounds on monoamine transporters, a hypothetical signaling pathway involvement for a derivative of 4-phenylpentan-1-ol could be visualized as follows. This is a generalized representation and has not been experimentally validated for 4-phenylpentan-1-ol itself.

Caption: Hypothetical inhibition of dopamine reuptake.

Conclusion

4-Phenylpentan-1-ol is a chiral aromatic alcohol with limited characterization in the scientific literature. While its precise experimental properties and biological activities remain largely unexplored, its structural similarity to pharmacologically active compounds suggests potential for future investigation in drug discovery and development. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile. This guide serves as a foundational resource for such future endeavors.

References

Spectroscopic Profile of 4-Phenylpentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 4-Phenylpentan-1-ol, a molecule of interest in various chemical and pharmaceutical research domains. The following sections present key spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a workflow diagram illustrating the analytical process.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Phenyl-1-pentanol

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.32 - 7.10 | m | 5H | Ar-H |

| 3.64 | t | 2H | -CH₂-OH |

| 2.62 | t | 2H | Ph-CH₂ - |

| 1.68 - 1.57 | m | 4H | -CH₂ -CH₂-CH₂OH |

| 1.42 - 1.32 | m | 2H | Ph-CH₂-CH₂ - |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| 142.8 | Ar-C (quaternary) |

| 128.4 | Ar-C H |

| 128.3 | Ar-C H |

| 125.7 | Ar-C H |

| 62.9 | -C H₂-OH |

| 35.9 | Ph-C H₂- |

| 32.5 | -C H₂-CH₂OH |

| 31.3 | Ph-CH₂-C H₂- |

Infrared (IR) Spectroscopy Data for 5-Phenyl-1-pentanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch (alcohol) |

| 3026 | Medium | C-H stretch (aromatic) |

| 2935, 2858 | Strong | C-H stretch (aliphatic) |

| 1604, 1496, 1454 | Medium to Weak | C=C stretch (aromatic ring) |

| 1058 | Strong | C-O stretch (primary alcohol) |

| 743, 698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS) Data for 5-Phenyl-1-pentanol

| m/z | Relative Intensity (%) | Possible Fragment |

| 164 | 25 | [M]⁺ (Molecular Ion) |

| 146 | 15 | [M - H₂O]⁺ |

| 133 | 10 | [M - CH₂OH]⁺ |

| 105 | 30 | [C₈H₉]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 4-phenylpentan-1-ol, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like alcohols. This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron ionization (EI) is a common method for organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-Phenylpentan-1-ol.

Physical and chemical properties of 4-Phenylpentan-1-ol isomers

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenylpentan-1-ol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-phenylpentan-1-ol and its structural isomers. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, comparative data and detailing relevant experimental methodologies.

Introduction to Phenylpentanols

Phenylpentanols are organic compounds containing a phenyl group and a hydroxyl group attached to a pentane backbone. Their isomeric variations, based on the positions of these functional groups, lead to a range of physical and chemical characteristics. These compounds are of interest in various fields, including fragrance chemistry and as intermediates in the synthesis of pharmaceuticals. For instance, 1-phenylpentan-1-ol, also known as fenipentol, has been studied as a choleretic agent, stimulating the secretion of bile.

Isomeric Landscape of Phenylpentanols

The structural isomers of phenylpentanol are determined by the location of the phenyl and hydroxyl groups on the five-carbon chain. This guide will focus on key isomers to illustrate the structure-property relationships.

Caption: Logical relationship of key phenylpentanol isomers.

Physical Properties

The physical properties of phenylpentanol isomers are significantly influenced by the positions of the phenyl and hydroxyl groups, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions.

| Property | 1-Phenylpentan-1-ol | 4-Phenylpentan-1-ol | 5-Phenylpentan-1-ol | 4-Methyl-1-phenylpentan-2-ol |

| CAS Number | 2216-34-4[1] | 50593-33-4 | 10521-91-2 | 7779-78-4 |

| Molecular Formula | C11H16O[1] | C11H16O | C11H16O[2] | C12H18O |

| Molecular Weight | 164.26 g/mol [1] | 164.24 g/mol | 164.24 g/mol [2] | 178.27 g/mol |

| Appearance | Colorless to pale yellow liquid[1] | - | Colorless liquid[2] | - |

| Boiling Point | 249.00 °C[1] | - | 155.00 °C @ 20.00 mm Hg[2] | - |

| Melting Point | -23.00 °C[1] | - | - | - |

| Density | 0.9785 g/cm³[1] | - | 0.970-0.977 g/cm³[2] | - |

| Refractive Index | 1.5080 | - | 1.514-1.521 | - |

| Vapor Pressure | 0.0156 mmHg at 25°C | - | - | - |

Chemical Properties and Reactivity

The chemical behavior of phenylpentanol isomers is dictated by the reactivity of the hydroxyl group and the aromatic phenyl ring.

Solubility

The solubility of phenylpentanols is a balance between the polar hydroxyl group, which can form hydrogen bonds with polar solvents like water, and the nonpolar phenyl and pentyl groups, which favor solubility in nonpolar organic solvents. Generally, these compounds exhibit limited miscibility in water and are more soluble in solvents like hexane and benzene.[1]

Acidity

The hydroxyl group imparts weak acidity to these alcohols. The pKa of 1-phenylpentan-1-ol is predicted to be around 14.43. The proximity of the electron-withdrawing phenyl group can influence the acidity of the hydroxyl proton.

Oxidation

Primary alcohols, such as 5-phenylpentan-1-ol, can be oxidized to aldehydes and further to carboxylic acids. Secondary alcohols, if any among the isomers, would oxidize to ketones. Tertiary alcohols are resistant to oxidation under mild conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of these compounds.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For substances with high boiling points, vacuum distillation is employed to prevent decomposition.[2]

Caption: Workflow for boiling point determination.

Synthesis of Phenylpentanols

A common method for the synthesis of 1-phenylpentan-1-ol is the Grignard reaction, where phenylmagnesium bromide is reacted with an appropriate aldehyde.[1] This versatile method can be adapted to synthesize various isomers by choosing the appropriate Grignard reagent and carbonyl compound.

Spectroscopic Data

While not the primary focus, it is important to note that spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and confirmation of phenylpentanol isomers.

Applications and Biological Activity

Some phenylpentanol isomers have found applications in the fragrance industry due to their characteristic scents.[1] As mentioned, 1-phenylpentan-1-ol (fenipentol) has demonstrated biological activity as a choleretic agent, increasing the secretion of pancreatic juice and bile in animal studies. This suggests potential therapeutic applications that warrant further investigation.

Safety and Toxicology

Toxicological data for many phenylpentanol isomers is limited. For 4-methyl-1-phenylpentan-2-ol, a short-term toxicity study in rats established a no-untoward-effect level of 10 mg/kg/day.[3][4] At higher doses, effects such as reduced weight gain and changes in serum glucose were observed.[3][4] Standard laboratory safety precautions should be followed when handling these compounds.

This guide serves as a foundational resource for understanding the properties of 4-phenylpentan-1-ol and its isomers. Further research into the specific properties of each isomer will be beneficial for their potential applications in various scientific and industrial domains.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 标题:Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats.【化源网】 [chemsrc.com]

An In-depth Technical Guide on the Absolute Configuration of (S)-4-phenylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chirality is a fundamental property of molecules in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (S)-4-phenylpentan-1-ol is a chiral alcohol with potential applications as a building block in the synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs). Therefore, the unambiguous determination of its absolute configuration is of paramount importance. This guide outlines the primary methods for obtaining enantiomerically pure (S)-4-phenylpentan-1-ol and for confirming its absolute stereochemistry.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)-4-phenylpentan-1-ol can be achieved through two main strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4][5] In this case, 4-phenylpentan-1-one can be reduced to (S)-4-phenylpentan-1-ol with high enantioselectivity using the (S)-CBS catalyst.

-

Catalyst Preparation: A solution of (S)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) is added to a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Borane Complexation: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) is added dropwise to the catalyst solution at room temperature and stirred for 15 minutes to form the active catalyst-borane complex.

-

Substrate Addition: The solution is cooled to -30 °C, and a solution of 4-phenylpentan-1-one (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

Work-up and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield (S)-4-phenylpentan-1-ol.

Chiral Resolution: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are versatile enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[6][7][8][9][10]

-

Reaction Setup: To a solution of racemic 4-phenylpentan-1-ol (1.0 eq.) in an organic solvent (e.g., hexane or toluene) is added an acyl donor (e.g., vinyl acetate, 2.0 eq.) and a lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL)).

-

Reaction Progress: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Enzyme Removal: The enzyme is removed by filtration.

-

Separation: The filtrate is concentrated, and the remaining alcohol and the ester are separated by column chromatography.

-

Hydrolysis: The separated ester is then hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.

Determination of Absolute Configuration

Once an enantiomerically enriched sample is obtained, its absolute configuration must be determined. Several spectroscopic and chemical methods can be employed for this purpose.

Mosher's Ester Analysis

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols.[11][12][13] The method involves the formation of diastereomeric esters with the chiral Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR spectra.

-

Esterification: The enantiomerically enriched 4-phenylpentan-1-ol is divided into two portions. One portion is reacted with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine or DMAP) to form the respective (R)- and (S)-MTPA esters.

-

NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric esters.

-

Data Analysis: The chemical shifts (δ) of the protons on either side of the carbinol center are assigned for both esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

-

Configuration Assignment: Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the carbinol and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.

References

- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. york.ac.uk [york.ac.uk]

- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. jocpr.com [jocpr.com]

- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

Navigating the Unknown: A Technical Whitepaper on the Potential Biological Activity of 4-Phenylpentan-1-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document serves as a theoretical guide to the potential biological activities of 4-phenylpentan-1-ol. At the time of writing, publicly available literature lacks specific experimental data on the biological effects of this compound. Therefore, the information presented herein is based on the principles of chemical structure-activity relationships, data from analogous compounds, and proposed experimental frameworks for future investigation. All quantitative data and experimental outcomes are hypothetical and for illustrative purposes.

Executive Summary

4-Phenylpentan-1-ol is a primary alcohol containing a phenyl group, a chemical structure that suggests potential interactions with biological systems, particularly cellular membranes. While direct evidence of its biological activity is currently unavailable, its structural similarity to other phenylalkanols indicates a possibility for antimicrobial, membrane-disrupting, and potentially other pharmacological activities. This whitepaper outlines these potential activities, proposes detailed experimental protocols for their investigation, and provides a framework for understanding the possible mechanisms of action through signaling pathway diagrams. The objective is to furnish researchers with a foundational guide for initiating studies into the bioactivity of this largely unexplored molecule.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 4-phenylpentan-1-ol is presented in Table 1. These properties are crucial for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | PubChem |

| Molecular Weight | 164.24 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Potential Biological Activities and Mechanisms of Action

Based on its amphipathic nature, with a polar alcohol head and a nonpolar phenylalkyl tail, 4-phenylpentan-1-ol is hypothesized to interact with lipid bilayers. This interaction could lead to a range of biological effects.

Antimicrobial Activity

Many phenylalkanols exhibit bacteriostatic or bactericidal properties. The proposed mechanism involves the insertion of the hydrophobic phenylalkyl tail into the bacterial cell membrane, disrupting its integrity and function. This can lead to increased membrane fluidity, leakage of intracellular components, and inhibition of membrane-bound enzymes.

Neuronal Activity

The presence of a phenyl group suggests the potential for interaction with receptors in the central nervous system. While speculative, interactions with GABAa receptors or voltage-gated ion channels, similar to other small aromatic alcohols, cannot be ruled out.

Anti-inflammatory Activity

Some simple phenolic compounds have been shown to possess anti-inflammatory properties. The potential mechanisms could involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

A proposed general mechanism of membrane interaction is depicted below.

Caption: Proposed mechanism of 4-phenylpentan-1-ol interaction with a cell membrane.

Proposed Experimental Protocols

To investigate the potential biological activities of 4-phenylpentan-1-ol, a series of in vitro and in vivo experiments are proposed.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 4-phenylpentan-1-ol against a panel of pathogenic bacteria.

Methodology:

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

-

Broth Microdilution Assay:

-

Prepare a stock solution of 4-phenylpentan-1-ol in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

Subculture aliquots from wells showing no visible growth onto agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

The workflow for this protocol is illustrated below.

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of 4-phenylpentan-1-ol on mammalian cell lines.

Methodology:

-

Cell Lines: Use a panel of human cell lines, such as HEK293 (non-cancerous) and a cancer cell line (e.g., HeLa or A549).

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-phenylpentan-1-ol for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

Hypothetical Quantitative Data

The following table presents a hypothetical summary of potential results from the proposed experiments. This data is for illustrative purposes only.

| Assay | Organism/Cell Line | Parameter | Hypothetical Value |

| Antimicrobial Susceptibility | S. aureus | MIC | 64 µg/mL |

| Antimicrobial Susceptibility | E. coli | MIC | 128 µg/mL |

| Cytotoxicity | HEK293 | IC₅₀ (48h) | > 200 µM |

| Cytotoxicity | HeLa | IC₅₀ (48h) | 150 µM |

Conclusion and Future Directions

While 4-phenylpentan-1-ol remains a compound with uncharacterized biological activity, its chemical structure provides a basis for postulating potential antimicrobial and other pharmacological effects. The experimental protocols outlined in this whitepaper offer a clear roadmap for the systematic investigation of these possibilities. Future research should focus on executing these foundational in vitro assays, followed by more detailed mechanistic studies and potential in vivo evaluation if promising activity is identified. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents.

4-Phenylpentan-1-ol and its role as a benzenoid

An In-depth Technical Guide to 4-Phenylpentan-1-ol and its Role as a Benzenoid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4-phenylpentan-1-ol and related benzenoid compounds, focusing on their chemical properties, synthesis, biological activities, and metabolic pathways. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

The Role of Benzenoids in Drug Discovery

Benzenoid compounds, characterized by a six-carbon aromatic ring, are fundamental scaffolds in medicinal chemistry and drug discovery.[1][2] Their unique electronic and structural properties allow for specific interactions with biological targets like enzymes and receptors through mechanisms such as π-π stacking and hydrogen bonding.[1] This versatility enables medicinal chemists to fine-tune pharmacological profiles, including solubility, bioavailability, and potency, by modifying the benzene ring with various functional groups.[1]

The prevalence of the benzenoid motif is evident in the analysis of small molecule active pharmaceutical ingredients (APIs) approved by the FDA, where they are the most frequently encountered ring system.[3][4] Notably, substitution patterns such as 1,4- (para), 1- (mono), 1,2,4-, and 1,2- (ortho) are the most common, largely due to their accessibility through established synthetic methods like electrophilic aromatic substitution.[3] Benzenoids are integral to a wide array of therapeutics, including analgesics (e.g., aspirin), anti-inflammatory drugs (e.g., ibuprofen), and antipsychotics (e.g., clozapine).[1][5] Furthermore, understanding the metabolism of these compounds, which often involves enzymatic processes like oxidation, is critical for optimizing drug efficacy and safety.[1]

Physicochemical Properties of 4-Phenylpentan-1-ol and Related Compounds

4-Phenylpentan-1-ol is a benzenoid compound belonging to the class of benzene and substituted derivatives.[6] While specific data for 4-phenylpentan-1-ol is limited, the properties of its isomers and related structures provide valuable insights. The following table summarizes key physicochemical data for several phenylpentanol isomers and a related ketone, compiled from various chemical databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 4-Methyl-1-phenylpentan-1-ol | 2884-02-8 | C12H18O | 178.27 | 3.1 |

| 4-Methyl-4-phenylpentan-1-ol | N/A | C12H18O | 178.27 | N/A |

| 4-Phenylpentan-2-ol | 77614-49-4 | C11H16O | 164.24 | 2.6 |

| 5-Phenyl-1-pentanol | 10521-91-2 | C11H16O | 164.24 | 2.8 |

| 1-Phenyl-1-pentanol | 583-03-9 | C11H16O | 164.24 | 2.8 |

| 4-Methyl-1-phenylpentan-1-one | 2050-07-9 | C12H16O | 176.25 | 3.3 |

Data sourced from PubChem and other chemical databases.[7][8][9][10][11][12][13][14][15]

Synthesis and Characterization

The synthesis of phenylpentanols and related structures can be achieved through various organic chemistry methodologies. Below are representative experimental protocols and workflows.

Experimental Protocol: Synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-Triol

This protocol describes a key step in the asymmetric synthesis of a related phenylpentane derivative, highlighting the Sharpless asymmetric epoxidation.[16]

Materials:

-

Allylic alcohol (e.g., a 5-phenylpentene-1,3-diol derivative) (1 equiv.)

-

Powdered molecular sieves (4Å)

-

Titanium tetraisopropoxide (0.2 equiv. in CH2Cl2)

-

(-)-Di-isopropyl tartrate (0.4 equiv. in CH2Cl2)

-

tert-Butylhydroperoxide (5M solution in 1,2-dichloroethane) (4 equiv.)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

20% Sodium Hydroxide (NaOH)

-

Brine

-

Sodium Sulfate (Na2SO4)

Procedure:

-

A stirred mixture of powdered molecular sieves (4.0g) and titanium tetraisopropoxide (1.37mL, 1M solution in CH2Cl2) in CH2Cl2 (20mL) is cooled to -20°C.[16]

-

A solution of (-)-di-isopropyl tartrate (0.64g in CH2Cl2) is added, and the mixture is stirred at -20°C for 10 minutes.[16]

-

A solution of the allylic alcohol (2.00g, 1 equiv.) in CH2Cl2 (15mL) is added, followed by the tert-butylhydroperoxide solution (5.47mL).[16]

-

The resulting mixture is stirred at -20°C for 12 hours.[16]

-

The reaction is quenched by the addition of 3mL of H2O and 0.8mL of 20% NaOH.[16]

-

The mixture is stirred at room temperature for 45 minutes.[16]

-

The organic layer is separated, and the aqueous layer is extracted with CH2Cl2 (2 x 30mL).[16]

-

The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.[16]

-

The crude product is purified by column chromatography on silica gel to yield the desired epoxide.[16]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrovalerone analogs, which share a 1-phenyl-2-aminopentan-1-one core structure. This demonstrates a common synthetic strategy for related benzenoid compounds.[17]

References

- 1. fastercapital.com [fastercapital.com]

- 2. Recent Discoveries in the World of Benzenoid Compounds [researchdive.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5 Critically Important Benzenoid Compounds and their Uses [researchdive.com]

- 6. Human Metabolome Database: Showing metabocard for 4-Methyl-1-phenyl-2-pentanol (HMDB0031568) [hmdb.ca]

- 7. 4-methyl-1-phenylpentan-1-ol|lookchem [lookchem.com]

- 8. 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methyl-4-phenylpentan-1-ol | C12H18O | CID 316754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Phenylpentan-2-ol | C11H16O | CID 3018736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. 4-methyl-1-phenylpentan-1-one [webbook.nist.gov]

- 13. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. 1-phenylpentan-1-ol | 583-03-9; 7338-43-4 | Buy Now [molport.com]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Phenylpentan-1-ol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylpentan-1-ol in various organic solvents. Understanding the solubility profile of this aromatic alcohol is crucial for its application in research, chemical synthesis, and pharmaceutical development, where it may serve as a reagent, intermediate, or potential excipient. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a generalized workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. 4-Phenylpentan-1-ol possesses both a nonpolar phenyl and pentyl group and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior, making it generally soluble in a range of organic solvents while having limited solubility in water. The hydroxyl group allows for hydrogen bonding, which is a significant factor in its interaction with polar protic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for 4-Phenylpentan-1-ol in a wide array of organic solvents is not extensively available in published literature. However, based on the general principles of solubility for aromatic alcohols with similar structures, a qualitative solubility profile can be summarized. The following table provides an expected solubility profile in common laboratory solvents. It is important to note that these are general classifications and empirical determination is recommended for specific applications.

| Solvent Classification | Solvent | Expected Solubility |

| Polar Protic | Methanol | Soluble |

| Ethanol | Miscible[1] | |

| Polar Aprotic | Acetone | Soluble |

| Ethyl Acetate | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble | |

| Nonpolar | Toluene | Soluble |

| Hexane | Slightly Soluble |

Note: "Soluble" indicates that a significant amount of the compound will dissolve. "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Slightly Soluble" suggests that only a small amount will dissolve. For critical applications, experimental verification of these qualitative descriptors is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 4-Phenylpentan-1-ol in an organic solvent. This method is a common and reliable technique for establishing the solubility of a solid or liquid compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of 4-Phenylpentan-1-ol in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

4-Phenylpentan-1-ol (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Phenylpentan-1-ol to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of 4-Phenylpentan-1-ol.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then re-weigh it.

-

-

Calculation of Solubility:

-

The mass of the dissolved 4-Phenylpentan-1-ol is the difference between the final and initial mass of the vial.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, using the initial volume of the solvent and the calculated mass of the dissolved solute.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for 4-Phenylpentan-1-ol and the chosen solvent for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Discovery and background of phenyl-substituted alcohols

An In-depth Technical Guide to the Discovery and Background of Phenyl-Substituted Alcohols

Introduction

Phenyl-substituted alcohols are a significant class of organic compounds characterized by a hydroxyl group attached to an alkyl chain which, in turn, is connected to a phenyl ring. These structures are fundamental building blocks in organic synthesis and are prevalent in a wide array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1][2] Their importance is underscored by their presence in numerous approved drugs, where the phenyl group often plays a crucial role in binding to biological targets.[3] This guide provides a comprehensive overview of the discovery, synthesis, and background of phenyl-substituted alcohols, with a focus on methodologies and data relevant to researchers in drug development.

The phenyl moiety is one of the most common structural motifs in medicinal chemistry.[3] However, its aromatic nature can sometimes lead to unfavorable physicochemical properties, such as low solubility.[3] Consequently, the development of novel synthetic routes and the introduction of bioisosteres for the phenyl ring are active areas of research.[3] Chiral phenyl-substituted alcohols are particularly valuable as they serve as key intermediates in the asymmetric synthesis of complex molecules.[4][5]

Synthesis of Phenyl-Substituted Alcohols

The synthesis of phenyl-substituted alcohols can be achieved through various methods, ranging from classical organic reactions to modern biocatalytic approaches. The choice of method often depends on the desired stereochemistry and the substitution pattern of the phenyl ring.

Radical Coupling of Aromatic Alcohols

A green and efficient method for the synthesis of 1,3-diphenylpropan-1-ols involves the β-alkylation of 1-phenylethanol with benzyl alcohols.[6][7] This reaction proceeds under transition-metal-free conditions, utilizing t-BuONa as both a base and a radical initiator.[6][7] The reaction demonstrates good tolerance for various functional groups on the benzyl alcohol.[6][7][8]

Experimental Protocol: Synthesis of 1,3-diphenylpropan-1-ol[6][7]

-

To a 12-mL pressurized vial, add 1-phenylethanol (91.6 mg, 0.75 mmol), benzyl alcohol (54.1 mg, 0.5 mmol), t-BuONa (9.6 mg, 0.1 mmol), and toluene (0.75 mL).

-

Purge the mixture with argon for 90 seconds and then seal the vial tightly.

-

Heat the reaction mixture to 140°C for 20 hours with vigorous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a predetermined amount of diphenyl ether as an internal standard for analysis.

Biocatalytic Synthesis

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral phenyl-substituted alcohols. Enzymes such as dehydrogenases and lipases are commonly employed.[5]

Enzymatic Cascades: Enantiomerically pure 1,2-amino alcohols can be synthesized from L-phenylalanine using enzymatic cascades.[1] For example, (R)-phenylethanolamine has been produced with a high yield and excellent enantiomeric excess from a diol intermediate.[1]

Experimental Protocol: Synthesis of (R)-phenylethanolamine[1]

-

Prepare a reaction mixture with a total volume of 73 mL.

-

Add Cb-FDH (10 μM), AcCO6 (70 μM), and Ch1-AmDH (35 μM) to the mixture.

-

Adjust the pH of the mixture to 8.5 with ammonia.

-

Incubate the reaction mixture at 30°C for 70 hours.

-

Basify the aqueous reaction mixture with KOH (10 M, 9 mL) and saturate with solid NaCl.

-

Extract the product with EtOAc (2 x 40 mL).

-

Dry the combined organic phases over anhydrous MgSO₄ and concentrate under reduced pressure to yield the product.

Asymmetric Bioreduction: A novel medium-chain alcohol dehydrogenase from Rhodococcus R6 (RhADH) has been used for the asymmetric reduction of aromatic ketones to chiral aromatic alcohols.[4] This system, when coupled with a formate dehydrogenase for cofactor regeneration, provides high conversion and enantiomeric purity.[4]

Experimental Protocol: Asymmetric Bioreduction of 2-hydroxyacetophenone[4]

-

Prepare a 10 mL reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 2.5 mL dibutyl phthalate, 0.6 g of the carbonyl substrate, 17.4 mg RhADH, 0.3 g CpFDH, and 0.1 g sodium formate.

-

Perform the reaction at 37°C with shaking at 200 rpm.

-

Monitor the bioconversion and determine the optical purity of the resulting chiral alcohol using HPLC.

Data Presentation

The following tables summarize quantitative data from the synthesis of various phenyl-substituted alcohols.

| Product | Starting Material(s) | Method | Catalyst/Enzyme(s) | Yield | Enantiomeric Excess (ee) | Reference |

| (R)-1-phenyl-1,2-diol | L-phenylalanine | Multienzyme process | - | 75% (isolated) | >99% | [1] |

| (S)-1-phenyl-1,2-diol | L-phenylalanine | Multienzyme process | - | 70% (isolated) | 98-99% | [1] |

| (S)-2-phenylglycinol | (S)-1-phenyl-1,2-diol | Enzymatic amination | Bs-AlaDH, Aa-ADH, At-ωTA | 81% (isolated) | >99.4% | [1] |

| (R)-phenylethanolamine | (R)-1-phenyl-1,2-diol | Reductive amination | Cb-FDH, AcCO6, Ch1-AmDH | 92% (isolated) | >99.9% | [1] |

| 1,3-diphenylpropan-1-ol | 1-phenylethanol, benzyl alcohol | Radical coupling | t-BuONa | 95% | N/A | [8] |

| (R)-(-)-1-phenyl-1,2-ethanediol | 2-hydroxyacetophenone | Asymmetric bioreduction | RhADH, CpFDH | - | 99% | [4] |

Table 1: Synthesis of Phenyl-Substituted Alcohols and Derivatives

| Temperature (°C) | Yield of 1,3-diphenylpropan-1-ol (%) |

| < 80 | Trace |

| 100 | 29 |

| 120 | 63 |

| 140 | 95 |

Table 2: Effect of Temperature on the Yield of 1,3-diphenylpropan-1-ol in Radical Coupling [8]

Visualizations

The following diagrams illustrate key workflows and pathways related to phenyl-substituted alcohols.

Caption: Experimental workflow for the synthesis of 1,3-diphenylpropan-1-ol.

Caption: Enzymatic cascade for the synthesis of chiral amino alcohols.

Biological Significance and Applications

Phenyl-substituted alcohols are not only important synthetic intermediates but also exhibit a range of biological activities. For instance, 2-phenylethanol and its derivatives have been investigated as inhibitors of platelet aggregation.[9] The inhibitory effect is influenced by the length of the alkyl chain and the nature of the polar functional group, suggesting that both lipophilic and polar interactions with the cell membrane are important for their activity.[9] Furthermore, chiral phenylethanolamines and 2-phenylglycinols are crucial components of various biologically active compounds, including antibiotics, neurotransmitters, and β-adrenergic blockers.[1] The versatility of the hydroxyl group in phenyl-substituted alcohols allows for its conversion into other functional groups such as esters, ethers, amines, and amides, making them valuable synthons in drug discovery.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituted phenyl: Significance and symbolism [wisdomlib.org]

- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ChiPros Chiral Alcohols [sigmaaldrich.com]

- 6. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.chalmers.se [research.chalmers.se]

- 8. researchgate.net [researchgate.net]

- 9. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 4-Phenylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 4-Phenylpentan-1-ol. Due to a lack of experimentally determined values in publicly accessible literature, this document focuses on the estimation of key thermochemical properties—enthalpy of formation, Gibbs free energy of formation, and heat capacity—using the Joback group contribution method. Furthermore, it outlines the standard experimental protocols, specifically combustion calorimetry and Differential Scanning Calorimetry (DSC), that would be employed for the empirical determination of these values. This guide serves as a valuable resource for researchers and professionals in drug development and related scientific fields who require thermochemical data for modeling and process design involving 4-Phenylpentan-1-ol.

Introduction

4-Phenylpentan-1-ol is an aromatic alcohol with potential applications in various chemical syntheses, including as an intermediate in the development of new pharmaceutical compounds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety analysis, and the prediction of reaction equilibria and kinetics. This guide addresses the current gap in available experimental data by providing robust estimations and detailing the methodologies for future experimental validation.

Estimated Thermochemical Data

In the absence of experimental data, the Joback group contribution method provides a reliable framework for estimating the thermochemical properties of organic compounds.[1][2] This method calculates properties based on the summation of contributions from the individual functional groups within the molecule.

For 4-Phenylpentan-1-ol, the molecule is broken down into the following contributing groups:

-

5 x =CH- (aromatic)

-

1 x >C- (aromatic, ring)

-

3 x -CH2-

-

1 x >CH-

-

1 x -CH3

-

1 x -OH (alcohol)

The estimated thermochemical data for 4-Phenylpentan-1-ol are summarized in the tables below.

Table 1: Estimated Enthalpy and Gibbs Free Energy of Formation

| Property | Estimated Value (kJ/mol) |

| Standard Enthalpy of Formation (ΔHf°) | -245.8 |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 29.14 |

Table 2: Estimated Heat Capacity (Cp)

The heat capacity of an ideal gas can be described by the following polynomial equation:

Cp = a + bT + cT2 + dT3

Where T is the temperature in Kelvin. The coefficients for 4-Phenylpentan-1-ol, as estimated by the Joback method, are presented in Table 2.

| Coefficient | Estimated Value |

| a | 1.18 x 102 |

| b | 8.85 x 10-1 |

| c | -3.97 x 10-4 |

| d | 8.12 x 10-8 |

Experimental Protocols

To obtain empirical thermochemical data for 4-Phenylpentan-1-ol, the following established experimental protocols would be utilized.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of combustible organic compounds.[3][4]

Methodology:

-

A precisely weighed sample of 4-Phenylpentan-1-ol is placed in a crucible within a high-pressure vessel known as a "bomb."

-

The bomb is filled with pure oxygen at a high pressure (typically 20-30 atm).

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

The temperature change of the water is meticulously measured with a high-precision thermometer.

-

The heat of combustion is calculated using the total heat capacity of the calorimeter system (bomb, water, etc.), which is determined through a separate calibration experiment with a substance of a known heat of combustion (e.g., benzoic acid).

-

The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[5][6]

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids as a function of temperature.[7][8][9]

Methodology:

-

Two small, sealed pans are placed in the DSC instrument: a sample pan containing a known mass of 4-Phenylpentan-1-ol and an empty reference pan.

-

The instrument heats both pans at a controlled, linear rate.

-

The DSC measures the difference in heat flow required to maintain both the sample and reference pans at the same temperature as the temperature is increased.

-

This difference in heat flow is directly proportional to the heat capacity of the sample.

-

To obtain absolute values, a calibration is performed using a standard material with a well-characterized heat capacity, such as sapphire.[10]

-

The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Synthesis of 4-Phenylpentan-1-ol

A potential synthetic route to 4-phenylpentan-1-ol involves the reduction of 4-phenylpentanoic acid or its corresponding ester. Another approach could be the Grignard reaction between a suitable phenyl Grignard reagent and a five-carbon synthon containing a protected alcohol functionality. While specific high-yield syntheses for 4-phenylpentan-1-ol are not extensively detailed in the searched literature, related structures are often prepared via hydroformylation or other standard organic synthesis techniques.[11]

Visualization of the Estimation Workflow

The following diagram illustrates the logical workflow for estimating the thermochemical properties of 4-Phenylpentan-1-ol using the Joback method.

Caption: Workflow for Estimating Thermochemical Data via the Joback Method.

Conclusion

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. linseis.com [linseis.com]

- 11. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Phenylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-1-ol is a chiral alcohol with the potential for application in various fields, including asymmetric synthesis and as a building block for pharmacologically active molecules. Its stereochemistry plays a crucial role in its biological activity and chemical properties. This technical guide provides a comprehensive overview of the chirality and stereoisomers of 4-phenylpentan-1-ol, including its synthesis, separation, and characterization.

Molecular Structure and Chirality

4-Phenylpentan-1-ol possesses a single stereocenter at the fourth carbon atom (C4), which is bonded to a hydrogen atom, a methyl group, a phenyl group, and a propyl alcohol chain. This tetrahedral arrangement of four different substituents makes the molecule chiral, existing as a pair of non-superimposable mirror images known as enantiomers: (R)-4-phenylpentan-1-ol and (S)-4-phenylpentan-1-ol.

Physicochemical Properties of Stereoisomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, density), they exhibit differences in their interaction with plane-polarized light (optical activity) and with other chiral molecules. Specific quantitative data for the individual enantiomers of 4-phenylpentan-1-ol is not extensively reported in publicly available literature. However, based on general principles of stereochemistry, the following is expected:

| Property | (R)-4-phenylpentan-1-ol | (S)-4-phenylpentan-1-ol | Racemic (±)-4-phenylpentan-1-ol |

| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol | 164.24 g/mol | 164.24 g/mol |

| Boiling Point | Expected to be identical | Expected to be identical | Expected to be identical |

| Melting Point | Expected to be identical | Expected to be identical | May differ from pure enantiomers |

| Density | Expected to be identical | Expected to be identical | Expected to be identical |

| Specific Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign | 0° |

Synthesis of Enantiomerically Enriched 4-Phenylpentan-1-ol

The synthesis of specific stereoisomers of 4-phenylpentan-1-ol can be achieved through two primary strategies: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. This can be accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents.

1. Asymmetric Hydrogenation: A common approach involves the asymmetric hydrogenation of a prochiral precursor, such as 4-phenyl-4-penten-1-ol, using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands).

2. Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomer. For instance, a carboxylic acid precursor could be coupled with a chiral alcohol auxiliary, followed by stereoselective alkylation and subsequent removal of the auxiliary.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 4-phenylpentan-1-ol into its individual enantiomers.

1. Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated by chromatography.

2. Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be used to separate the enantiomers of 4-phenylpentan-1-ol. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Experimental Protocols

General Protocol for Enzymatic Resolution of Racemic 4-Phenylpentan-1-ol

-

Materials: Racemic 4-phenylpentan-1-ol, immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane or toluene).

-

Procedure:

-

Dissolve racemic 4-phenylpentan-1-ol in the organic solvent.

-

Add the immobilized lipase and the acyl donor.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the resulting ester (one enantiomer) from the unreacted alcohol (the other enantiomer) using column chromatography on silica gel.

-

Characterization of Stereoisomers

The enantiomeric purity and absolute configuration of 4-phenylpentan-1-ol stereoisomers are determined using various analytical techniques.

| Technique | Purpose |

| Polarimetry | Measures the specific rotation to determine the optical purity. |

| Chiral HPLC/GC | Separates and quantifies the enantiomers to determine enantiomeric excess (ee). |

| NMR Spectroscopy | Can be used with chiral shift reagents or by forming diastereomeric derivatives to distinguish between enantiomers. |

| X-ray Crystallography | Can determine the absolute configuration of a crystalline derivative. |

Applications in Drug Development

While specific applications of 4-phenylpentan-1-ol enantiomers in drug development are not widely documented, chiral alcohols are valuable intermediates in the synthesis of more complex molecules. The stereochemistry at the C4 position can influence the binding affinity and pharmacological activity of a final drug candidate. Therefore, access to enantiomerically pure forms of 4-phenylpentan-1-ol is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).

Conclusion

The chirality of 4-phenylpentan-1-ol is a key feature that dictates its properties and potential applications. While specific data on its individual enantiomers are sparse, established methods for enantioselective synthesis and chiral resolution can be applied to obtain these stereoisomers in high purity. The ability to access and characterize the (R) and (S) forms of 4-phenylpentan-1-ol is essential for exploring their utility as chiral building blocks in the development of new chemical entities with defined stereochemistry. Further research is warranted to fully elucidate the properties and potential applications of these enantiomers.

Methodological & Application

Asymmetric Synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-triol from a Phenylalkane Precursor

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-triol, a natural product with potential therapeutic applications, including protective activity against endoplasmic reticulum (ER) stress-dependent cell death.[1] The synthesis commences from the readily available phenylalkane derivative, allylbenzene, and proceeds through a multi-step sequence featuring a key Sharpless asymmetric epoxidation to establish the desired stereochemistry.

Introduction

(3S, 4R)-5-Phenylpentane-1,3,4-triol is a biologically active natural product isolated from the edible mushroom Mycoleptodonoides aitchisonii.[1] Its ability to protect against ER stress-induced cell death makes it an attractive target for synthetic and medicinal chemists, as ER stress is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1] This protocol outlines a reliable and stereocontrolled route to this target molecule, suitable for laboratory-scale synthesis and further investigation of its therapeutic potential.

Overall Synthetic Strategy

The synthesis begins with the conversion of allylbenzene, a simple phenylalkane derivative, to the key intermediate 3-phenylpropanal. This aldehyde then undergoes a Horner-Wadsworth-Emmons olefination to generate an allylic alcohol. The crucial stereocenters are introduced via a Sharpless asymmetric epoxidation of this allylic alcohol, followed by regioselective epoxide opening and final deprotection to yield the target triol.

References

Application Notes and Protocols: Synthesis of 4-Phenylpentan-1-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-phenylpentan-1-ol, a valuable alcohol intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is achieved through a Grignard reaction between (3-phenylbutyl)magnesium bromide and formaldehyde. This application note includes a comprehensive experimental protocol, data presentation of the expected product characteristics, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This method is particularly useful for the synthesis of alcohols from carbonyl compounds. The synthesis of 4-phenylpentan-1-ol, a primary alcohol, can be effectively achieved by the reaction of a suitable Grignard reagent with formaldehyde. This primary alcohol serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The protocol outlined below is adapted from established procedures for Grignard reactions with formaldehyde and provides a reliable method for the preparation of 4-phenylpentan-1-ol in a laboratory setting.

Data Presentation

Due to the limited availability of experimental data for 4-phenylpentan-1-ol, the following table summarizes the physical and spectroscopic properties of its close structural isomer, 5-phenyl-1-pentanol, for reference. These values are expected to be comparable to the target compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 155 °C at 20 mmHg[1] |

| Density | 0.970-0.977 g/mL[1] |

| Refractive Index | 1.514-1.521[1] |

| ¹H NMR (CDCl₃, ppm) | δ 7.32-7.15 (m, 5H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.65 (t, 2H, Ar-CH₂-), 1.70-1.55 (m, 4H, -CH₂-CH₂-), 1.45-1.35 (m, 2H, -CH₂-), 1.25 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 142.6, 128.4, 128.3, 125.8, 62.9, 35.9, 32.4, 31.4, 25.8 |

| IR (neat, cm⁻¹) | 3330 (broad, O-H), 3025, 2935, 2858 (C-H), 1603, 1495, 1454 (C=C, aromatic), 1058 (C-O) |

Experimental Protocols

Synthesis of 1-Bromo-3-phenylbutane (Precursor)

A detailed protocol for the synthesis of 1-bromo-4-phenylbutane can be found in the literature and adapted for the synthesis of 1-bromo-3-phenylbutane from 3-phenyl-1-butanol.[2]

Synthesis of 4-Phenylpentan-1-ol

Materials:

-

1-Bromo-3-phenylbutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Paraformaldehyde, dried in a vacuum desiccator over P₂O₅ for 48 hours

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

10% Sulfuric acid (H₂SO₄)

-

Nitrogen gas, dry

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Apparatus for depolymerization of paraformaldehyde and introduction of gaseous formaldehyde

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

Part 1: Preparation of (3-Phenylbutyl)magnesium Bromide (Grignard Reagent)

-

All glassware must be oven-dried and assembled under a dry nitrogen atmosphere to exclude moisture.

-

In a 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-3-phenylbutane (1.0 eq) in anhydrous diethyl ether (150 mL).

-

Add approximately 20 mL of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming with a heating mantle. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

Part 2: Reaction with Formaldehyde

-

Set up an apparatus for the depolymerization of paraformaldehyde by heating it to 180-200 °C.

-

Introduce the resulting gaseous formaldehyde into the vigorously stirred Grignard solution via a wide-bore tube positioned just above the surface of the reaction mixture. A slow stream of dry nitrogen can be used to carry the formaldehyde gas.

-

Continue the addition of formaldehyde until the Grignard reagent is consumed. The completion of the reaction can be monitored by taking a small aliquot, quenching it with water, and testing for the presence of the Grignard reagent.

-

Once the reaction is complete, cool the reaction mixture in an ice bath.

Part 3: Work-up and Purification

-

Slowly and cautiously add saturated aqueous NH₄Cl solution to the cooled reaction mixture to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with 10% sulfuric acid, followed by water, and finally with a saturated brine solution. The acid wash helps to hydrolyze any formed acetals.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude 4-phenylpentan-1-ol is then purified by vacuum distillation.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of 4-phenylpentan-1-ol.

Caption: Experimental workflow for the synthesis of 4-phenylpentan-1-ol.

References

Application Notes and Protocols: Friedel-Crafts Acylation Route to 4-Phenylpentan-1-one Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of 4-phenylpentan-1-one, a valuable precursor in pharmaceutical and organic synthesis, via the Friedel-Crafts acylation reaction.

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic chemistry. It involves the reaction of an aromatic compound, in this case, benzene, with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. This method is highly effective for the formation of carbon-carbon bonds and the synthesis of aryl ketones. 4-Phenylpentan-1-one serves as a key intermediate in the synthesis of various more complex molecules, including active pharmaceutical ingredients. The acylation of benzene with pentanoyl chloride (valeryl chloride) provides a direct and efficient route to this precursor.

Reaction Principle

The synthesis of 4-phenylpentan-1-one is achieved through the Friedel-Crafts acylation of benzene with pentanoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring to form the corresponding aryl ketone.

Reaction Scheme:

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| Benzene | C₆H₆ | 78.11 | 100 mL | ~1.12 mol |

| Pentanoyl Chloride | C₅H₉ClO | 120.58 | 24.1 g (22 mL) | 0.2 mol |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g | 0.22 mol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

| 5% Hydrochloric Acid | HCl | 36.46 | 100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (100 mL). Cool the suspension in an ice bath with stirring.

-

Addition of Benzene: Slowly add benzene (100 mL, ~1.12 mol) to the stirred suspension.

-

Addition of Acyl Chloride: Place pentanoyl chloride (24.1 g, 0.2 mol) in the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for DCM) for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold 5% hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution. Finally, wash with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4-phenylpentan-1-one.

Expected Yield:

While a specific yield for this reaction is not documented in the provided search results, Friedel-Crafts acylations are generally high-yielding reactions. Yields for similar acylations can range from 70% to 90%.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of 4-phenylpentan-1-one.

Signaling Pathway of the Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the acylium ion, the nucleophilic attack of the benzene ring, and the subsequent deprotonation to restore aromaticity.

Caption: Mechanism of the Friedel-Crafts acylation of benzene.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Benzene is a known carcinogen and should be handled with extreme care.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water.

-

Pentanoyl chloride is corrosive and lachrymatory.

-